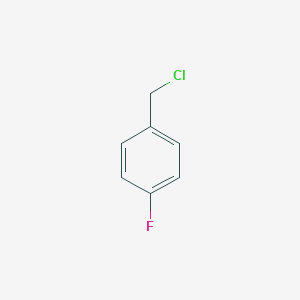

4-Fluorobenzyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(chloromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXWCDITFDNEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059850 | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.99 [mmHg] | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

352-11-4 | |

| Record name | 4-Fluorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-4-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Fluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzyl chloride (CAS No. 352-11-4), also known as α-chloro-4-fluorotoluene, is a pivotal organofluorine compound widely utilized as a versatile building block in organic synthesis.[1] Its unique molecular architecture, featuring a reactive benzylic chloride and a fluorine-substituted aromatic ring, makes it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science industries.[2] The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of target molecules, often enhancing metabolic stability, binding affinity, and lipophilicity.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and essential safety information to support its effective and safe application in research and development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a pungent odor.[3] It is characterized by the following physicochemical properties:

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClF | [1] |

| Molecular Weight | 144.57 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Melting Point | -18 °C | [1] |

| Boiling Point | 185 °C (at 760 mmHg) | [1] |

| 82 °C (at 26 mmHg) | ||

| Density | 1.207 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.513 | |

| Flash Point | 72 °C (161.6 °F) - closed cup |

Solubility

This compound exhibits solubility characteristics typical of a moderately polar organic compound. It is generally soluble in common organic solvents and has limited solubility in water.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | 417 mg/L (temperature not stated) | [4] |

| Benzene | Soluble | [3] |

| Toluene | Soluble | [3] |

| Chloroform | Slightly Soluble | [4] |

| Hexanes | Slightly Soluble | [4] |

| Ethanol | Miscible | [5][6] |

| Acetone | Miscible | [5][6] |

| Diethyl Ether | Miscible | [5][6] |

| Tetrahydrofuran (THF) | Soluble | [5][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5][6] |

| N,N-Dimethylformamide (DMF) | Soluble | [5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.36 (dd, J = 8.4, 5.6 Hz, 2H, Ar-H), 7.04 (t, J = 8.4 Hz, 2H, Ar-H), 4.56 (s, 2H, CH₂Cl).[1]

-

¹³C NMR (100 MHz, CDCl₃): δ 162.6 (d, J = 243 Hz, C-F), 133.4 (s, C), 130.5 (d, J = 8.6 Hz, CH), 115.7 (d, J = 22 Hz, CH), 45.5 (s, CH₂Cl).[1]

Mass Spectrometry (MS)

-

GC-MS (EI, 70 eV) m/z (%): 144 ([M]⁺, 100), 109 ([M-Cl]⁺, 100), 83 (100), 145 ([M+H]⁺, 77), 57 (76), 63 (53), 89 (36), 51 (29), 127 ([M-F]⁺, 1).[1]

Infrared (IR) Spectroscopy

-

C-H stretch (aromatic): 3100-3000 cm⁻¹[7]

-

C-H stretch (aliphatic, -CH₂Cl): 3000–2850 cm⁻¹[7]

-

C=C stretch (aromatic): 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹[7]

-

C-F stretch: ~1230 cm⁻¹ (strong)

-

C-Cl stretch: 850-550 cm⁻¹[7]

-

-CH₂- wag (-CH₂X): 1300-1150 cm⁻¹[7]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the lability of the benzylic chloride, making it an excellent electrophile for nucleophilic substitution reactions.[2] This property is widely exploited in the synthesis of a diverse range of compounds.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce the 4-fluorobenzyl moiety.[2]

The reaction with primary and secondary amines yields the corresponding N-(4-fluorobenzyl)amines, which are important intermediates in medicinal chemistry.

In the presence of a base, alcohols react with this compound to form 4-fluorobenzyl ethers. This reaction is a valuable method for protecting hydroxyl groups in multi-step syntheses.[8]

Experimental Protocols

Synthesis of this compound from 4-Fluorobenzyl Alcohol

This method involves the conversion of the alcohol to the chloride using benzoyl chloride in the presence of a catalyst.

Materials:

-

4-Fluorobenzyl alcohol

-

Benzoyl chloride

-

1-Pyrrolidinecarboxaldehyde (FPyr)

-

1,4-Dioxane

-

Diethyl ether (Et₂O)

-

n-Pentane (nPen)

-

Silica gel for column chromatography

Procedure: [1]

-

In a sealed tube, dissolve 4-fluorobenzyl alcohol (1.0 equiv) and 1-pyrrolidinecarboxaldehyde (10 mol%) in 1,4-dioxane to make a 2 M solution.

-

Add benzoyl chloride (1.2 equiv) to the solution.

-

Heat the reaction mixture at 40 °C for 24 hours.

-

Monitor the reaction progress by ¹H NMR to confirm full conversion.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of diethyl ether and n-pentane (5:95) as the eluent to afford this compound as a colorless oil (Typical yield: ~74%).

Synthesis of N-(4-Fluorobenzyl)amines

The following is a general procedure for the N-alkylation of a primary amine with this compound.

Materials:

-

Primary amine

-

This compound

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM)

-

1 M HCl (aqueous)

-

Saturated NaHCO₃ (aqueous)

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure: [9]

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Toxicological and Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

-

GHS Classification: Flammable liquid (Category 4), Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1), Harmful if swallowed.[7]

-

Hazard Statements: Combustible liquid. Causes severe skin burns and eye damage. Harmful if swallowed.[7][10]

-

Signal Word: Danger

Toxicological Data

Quantitative toxicological data for this compound is not extensively available in public literature. However, based on its classification as a corrosive substance, acute exposure can cause severe damage to the skin, eyes, and respiratory tract.[10] It is also a lachrymator.[4]

Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (goggles), and a face shield. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[10]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[10]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Store in a corrosives area. Keep away from incompatible materials such as bases, alcohols, amines, metals, strong acids, and oxidizing agents.[10]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[10]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[10]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.[10]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[10]

Conclusion

This compound is a chemical of significant interest to the research and drug development community due to its versatile reactivity and the beneficial properties imparted by the fluorobenzyl moiety. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its successful and safe application in the laboratory. This guide provides a foundational resource for scientists working with this important synthetic building block.

References

- 1. fishersci.com [fishersci.com]

- 2. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. wiserpub.com [wiserpub.com]

- 8. benchchem.com [benchchem.com]

- 9. EP0024612A2 - New 4-fluoro-3-phenoxy-benzyl-ethers, process for their preparation and their use - Google Patents [patents.google.com]

- 10. lobachemie.com [lobachemie.com]

4-Fluorobenzyl chloride molecular weight and formula

An In-Depth Technical Guide to 4-Fluorobenzyl Chloride

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in the chemical and pharmaceutical industries. Aimed at researchers, scientists, and professionals in drug development, this document outlines its core properties, synthesis, and significant applications, presenting data in a clear, accessible format.

Core Properties of this compound

This compound is a versatile organic compound valued for its role in introducing the fluorobenzyl group into molecules.[1] This modification is a widely used strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates.[1] The compound's reactivity is centered around the benzylic chloride, making it susceptible to nucleophilic substitution reactions.[1]

Quantitative data and physical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₆ClF |

| Molecular Weight | 144.57 g/mol |

| CAS Number | 352-11-4 |

| Appearance | Colorless to almost colorless clear liquid |

| Density | 1.207 g/mL at 25 °C |

| Boiling Point | 82 °C at 26 mmHg |

| Melting Point | -18 °C |

| Refractive Index | n20/D 1.513 |

| SMILES String | Fc1ccc(CCl)cc1 |

| InChI Key | IZXWCDITFDNEBY-UHFFFAOYSA-N |

Key Applications in Research and Development

This compound is an essential building block across several industries, primarily due to the unique properties conferred by the fluorine atom.

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly for drugs targeting neurological disorders.[1] The incorporation of fluorine can significantly alter a molecule's pharmacokinetic properties, including lipophilicity, binding affinity, and metabolic stability.

-

Organic Synthesis : In organic chemistry, its primary use is to introduce the 4-fluorobenzyl moiety into complex molecules through reactions like nucleophilic substitution.[1][2]

-

Agrochemical Development : The compound is used in the formulation of next-generation pesticides and herbicides, where the fluorine atom can enhance the biological activity and environmental persistence of the agrochemical.[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common laboratory-scale method involves the chlorination of 4-Fluorobenzyl alcohol. This process provides a reliable pathway to the desired product.

Experimental Protocol: Synthesis from 4-Fluorobenzyl Alcohol

The following protocol details a representative synthesis of this compound from 4-Fluorobenzyl alcohol using benzoyl chloride in dioxane.

Materials:

-

4-Fluorobenzyl alcohol (2.00 mmol, 1.0 equiv)

-

Benzoyl chloride (2.40 mmol, 1.2 equiv)

-

1,4-Dioxane (1 mL)

-

FPyr (a catalyst, 0.20 mmol, 10 mol%)

Procedure:

-

A solution of 4-fluorobenzyl alcohol and FPyr in 1,4-dioxane is prepared in a sealed tube.[3]

-

Benzoyl chloride is added to the solution.[3]

-

The reaction mixture is heated to 40 °C and allowed to react for 24 hours.[3]

-

Reaction completion is monitored using ¹H-NMR spectroscopy.[3]

-

Upon completion, the crude product is purified using column chromatography on silica gel with a solvent system of Ethyl Acetate/n-Pentane (5:95) to yield this compound as a colorless oil.[3]

Synthesis Workflow Diagram

The logical workflow for the synthesis of this compound from 4-Fluorobenzyl alcohol is illustrated below.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 4-fluorobenzyl chloride, a crucial intermediate in the pharmaceutical and fine chemical industries.[1] The document outlines key reaction methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams of the synthesis pathways and a general experimental workflow are provided to facilitate a comprehensive understanding of the processes.

Introduction

This compound (CAS No: 352-11-4) is a versatile organic compound widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its fluorinated aromatic ring and reactive benzylic chloride moiety make it an ideal precursor for introducing the 4-fluorobenzyl group into a wide range of molecules. This guide focuses on the two most prevalent and practical synthetic routes to this important compound: the chlorination of 4-fluorotoluene and the conversion of 4-fluorobenzyl alcohol.

Synthesis Pathways

The two primary methods for the synthesis of this compound are detailed below. Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and product purity.

Free-Radical Chlorination of 4-Fluorotoluene

The direct chlorination of 4-fluorotoluene is a common industrial method for producing this compound. This reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a chemical initiator.

The reaction is notoriously difficult to control, as it can lead to the formation of di- and tri-chlorinated byproducts (4-fluorobenzal chloride and 4-fluorobenzotrichloride, respectively). Careful control of reaction conditions is crucial to maximize the yield of the desired mono-chlorinated product.

Diagram of the Free-Radical Chlorination Pathway

Caption: Free-radical chlorination of 4-fluorotoluene to this compound.

Conversion of 4-Fluorobenzyl Alcohol

A more selective and often higher-yielding laboratory-scale synthesis involves the conversion of 4-fluorobenzyl alcohol to this compound. This transformation can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) and a combination of benzoyl chloride with a catalyst being particularly effective.

Diagram of the Conversion of 4-Fluorobenzyl Alcohol Pathway

Caption: Synthesis of this compound from 4-fluorobenzyl alcohol.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic pathways described.

Table 1: Free-Radical Chlorination of 4-Fluorotoluene

| Parameter | Value | Reference |

| Yield | 96% (with selectivity control) | Not specified in search results |

| Reaction Temperature | 70-85 °C | [2] |

| Initiator | UV Light | [2] |

| Reactants | 4-Fluorotoluene, Chlorine Gas | [2] |

Table 2: Conversion of 4-Fluorobenzyl Alcohol

| Parameter | Method 1 | Method 2 |

| Chlorinating Agent | Benzoyl Chloride / 1-pyrrolidinecarboxaldehyde | Thionyl Chloride (SOCl₂) |

| Yield | 74% | Typically high (not specified) |

| Reaction Temperature | 40 °C | Ambient to Reflux |

| Reaction Time | 24 hours | Varies (typically shorter) |

| Solvent | 1,4-Dioxane | Benzene or other inert solvents |

| Reference | [3] | [4] |

Experimental Protocols

Protocol for the Conversion of 4-Fluorobenzyl Alcohol using Benzoyl Chloride

This protocol is adapted from a documented procedure and provides a reliable method for the synthesis of this compound.[3]

Materials:

-

4-Fluorobenzyl alcohol (2.00 mmol, 252 mg)

-

1-pyrrolidinecarboxaldehyde (0.20 mmol, 19.8 mg)

-

Benzoyl chloride (2.40 mmol, 337 mg)

-

1,4-Dioxane (1 mL)

Procedure:

-

To a solution of 4-fluorobenzyl alcohol and 1-pyrrolidinecarboxaldehyde in 1,4-dioxane, add benzoyl chloride.

-

Seal the reaction vessel and heat the mixture at 40°C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes).

General Protocol for the Conversion of 4-Fluorobenzyl Alcohol using Thionyl Chloride

This is a general procedure based on the common use of thionyl chloride for the conversion of alcohols to alkyl chlorides.[4]

Materials:

-

4-Fluorobenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous inert solvent (e.g., benzene, toluene, or dichloromethane)

-

Optional: Pyridine or a catalytic amount of dimethylformamide (DMF)

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 4-fluorobenzyl alcohol in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution. If pyridine is used, it is often added as a scavenger for the generated HCl.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or GC).

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound in a laboratory setting.

Diagram of a General Experimental Workflow

Caption: General laboratory workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the free-radical chlorination of 4-fluorotoluene and the conversion of 4-fluorobenzyl alcohol. While the former is a common industrial method, it requires careful control to avoid over-chlorination. The latter, particularly the conversion of 4-fluorobenzyl alcohol, offers higher selectivity and is often preferred for laboratory-scale synthesis. The choice of method will depend on factors such as the desired scale of production, available starting materials, and the required purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important chemical intermediate.

References

Reactivity profile of 4-Fluorobenzyl chloride in organic reactions

An In-depth Technical Guide to the Reactivity Profile of 4-Fluorobenzyl Chloride

Introduction

This compound (CAS No: 352-11-4) is a pivotal organofluorine compound widely utilized as a versatile intermediate in organic synthesis.[1] Its structure, which incorporates a reactive benzylic chloride and a fluorine atom on the aromatic ring, provides a unique reactivity profile. This guide offers a detailed exploration of its behavior in various organic reactions, serving as a technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. The presence of the fluorine atom can significantly modulate the pharmacokinetic properties of molecules, such as metabolic stability and binding affinity, making this compound a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Core Reactivity Profile

The reactivity of this compound is primarily dictated by two key structural features: the labile carbon-chlorine bond of the benzylic group and the electron-withdrawing nature of the fluorine substituent on the phenyl ring.

Nucleophilic Substitution Reactions

The most prominent reaction pathway for this compound is nucleophilic substitution at the benzylic carbon. The benzylic position is highly susceptible to nucleophilic attack due to the stability of the resulting carbocation intermediate, which is resonance-stabilized by the benzene ring. This reactivity makes it an excellent substrate for introducing the 4-fluorobenzyl moiety into a wide range of molecules.[1]

Common nucleophiles include:

-

Amines: Forming secondary or tertiary amines.

-

Alcohols/Phenols: Yielding ethers.

-

Thiols: Producing thioethers.

-

Carboxylates: Generating esters.

-

Cyanide: Forming nitriles, which can be further hydrolyzed to carboxylic acids.

Formation of Organometallic Reagents

This compound can be used to prepare organometallic reagents, most notably Grignard reagents. The reaction with magnesium metal in an ether solvent, such as tetrahydrofuran (THF), yields 4-fluorobenzylmagnesium chloride.[3] This reagent is a potent nucleophile and a strong base, useful for forming new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.

However, the formation of Grignard reagents from benzyl chlorides can be complicated by a significant side reaction: Wurtz coupling.[4] This involves the reaction of the newly formed Grignard reagent with unreacted this compound, leading to the formation of 1,2-bis(4-fluorophenyl)ethane as a byproduct. Careful control of reaction conditions, such as slow addition of the halide and use of activators, is often necessary to maximize the yield of the desired Grignard reagent.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Benzyl chlorides are viable partners in several palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction couples the benzyl chloride with an organoboron compound (e.g., a boronic acid or trifluoroborate salt) to form diarylmethanes.[5] While benzyl bromides are often more reactive, the use of benzyl chlorides is advantageous due to their lower cost.[6] The reaction requires a palladium catalyst, a suitable ligand, and a base.[5][7] The rate-determining step is typically the oxidative addition of the benzyl chloride to the Pd(0) catalyst.[8]

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between this compound and a terminal alkyne.[9][10] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[10][11] This method is highly effective for synthesizing substituted alkynes.

-

Heck Reaction: The Heck reaction couples the benzyl chloride with an alkene to form a substituted alkene.[12][13] The reaction is catalyzed by a palladium complex in the presence of a base.[12] It offers excellent stereoselectivity, typically yielding the trans isomer.[13]

Electrophilic Aromatic Substitution

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). The outcome of the reaction is controlled by the directing effects of the two existing substituents: the fluorine atom and the chloromethyl group.

-

Fluorine (-F): An ortho, para-directing group due to the ability of its lone pairs to donate electron density and stabilize the arenium ion intermediate. However, it is deactivating overall due to its high electronegativity (inductive effect).[14]

-

Chloromethyl (-CH₂Cl): A deactivating group due to the electron-withdrawing inductive effect of the chlorine atom. It primarily directs incoming electrophiles to the meta position.

The positions ortho to the fluorine (C3 and C5) are also meta to the chloromethyl group. The position para to the fluorine (C2) is ortho to the chloromethyl group. Therefore, a mixture of products is possible, and the reaction conditions will determine the major isomer. Generally, the powerful ortho, para-directing effect of fluorine will compete with the meta-directing effect of the chloromethyl group.

Oxidation and Reduction

-

Oxidation: The benzylic -CH₂Cl group can be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH) using appropriate oxidizing agents. For instance, oxidation with nitric acid or potassium permanganate can yield 4-fluorobenzoic acid.

-

Reduction: The chloromethyl group can be reduced to a methyl group (-CH₃) to form 4-fluorotoluene. This can be achieved through catalytic hydrogenation or using reducing agents like lithium aluminum hydride. The C-Cl bond is more readily reduced than the C-F bond.

Quantitative Data Summary

The following table summarizes quantitative data for key reactions involving this compound and related compounds.

| Reaction Type | Reactants | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |

| Synthesis | 4-Fluorobenzyl alcohol | Benzoyl chloride, FPyr | Dioxane, 40 °C, 24 h | This compound | 74% | [15] |

| Suzuki Coupling | 4-Nitrobenzyl chloride, Phenylboronic acid | KAPs(Ph-PPh₃)-Pd | K₂CO₃, H₂O/Toluene | 4-Nitro-1,1'-biphenyl | Trace | [8] |

| Grignard Formation | Benzyl chloride | Mg, DIBAL-H (activator) | 2-MeTHF | Benzylmagnesium chloride | ~90% (relative to Wurtz) | [4] |

| Oxidation | 4-Fluorotoluene | Chlorine, UV light; then H₂O, FeCl₃/ZnCl₂ | 70-85 °C, then 120-130 °C | 4-Fluorobenzoyl chloride | 99.3% | [16] |

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Fluorobenzyl Alcohol[16]

-

Materials: 4-Fluorobenzyl alcohol (2.00 mmol, 1.0 equiv), benzoyl chloride (2.40 mmol, 1.2 equiv), 1-pyrrolidinecarboxaldehyde (FPyr, 0.20 mmol, 10 mol%), 1,4-dioxane (1 mL).

-

Procedure:

-

To a sealed tube, add a solution of 4-fluorobenzyl alcohol and FPyr in 1,4-dioxane (2 M).

-

Add benzoyl chloride to the solution.

-

Seal the tube and heat the reaction mixture at 40 °C for 24 hours.

-

After cooling, monitor the conversion by ¹H-NMR.

-

Purify the crude product by silica gel chromatography using a mixture of diethyl ether and n-pentane (5:95) as the eluent.

-

The final product, this compound, is obtained as a colorless oil (yield: 74%).

-

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Benzyl Chloride[6][9]

-

Materials: this compound (0.5 mmol, 1.0 equiv), Arylboronic acid (0.75 mmol, 1.5 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), Ligand (e.g., SPhos, 4 mol%), Base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv), Solvent (e.g., Toluene/H₂O mixture).

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, palladium catalyst, ligand, and base.

-

Purge the flask with the inert gas for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-フルオロベンジルマグネシウムクロリド 0.25 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. ocw.uci.edu [ocw.uci.edu]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of 4-Fluorobenzyl Chloride

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Fluorobenzyl chloride (CAS No. 352-11-4), a key intermediate in the pharmaceutical and agrochemical industries. The document, intended for researchers, scientists, and professionals in drug development, details the compound's characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound Identification and Properties

This compound, with the IUPAC name 1-(chloromethyl)-4-fluorobenzene, is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 352-11-4 |

| Molecular Formula | C₇H₆ClF |

| Molecular Weight | 144.57 g/mol |

| Melting Point | -18 °C |

| Boiling Point | 185 °C |

| Density | ~1.21 g/mL |

Spectral Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons in different chemical environments.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| A | 7.323 | Multiplet | 2H | Aromatic Protons (ortho to -CH₂Cl) |

| B | 7.010 | Multiplet | 2H | Aromatic Protons (ortho to -F) |

| C | 4.525 | Singlet | 2H | Methylene Protons (-CH₂Cl) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 162.5 | C-F (Aromatic) |

| 133.5 | C-CH₂Cl (Aromatic) |

| 131.0 | CH (Aromatic) |

| 115.5 | CH (Aromatic) |

| 45.5 | -CH₂Cl |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Interpretation |

| 3050-3000 | C-H stretch (aromatic) |

| 2920-2850 | C-H stretch (aliphatic) |

| 1600, 1500, 1450 | C=C stretch (aromatic ring) |

| 1220 | C-F stretch |

| 750-700 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound shows the molecular ion peak and various fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 144 | 40 | [M]⁺ (Molecular Ion) |

| 109 | 100 | [M-Cl]⁺ |

| 83 | 20 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used, and the data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. A longer acquisition time and a higher number of scans are generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

FTIR Acquisition: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first and then subtracted from the sample spectrum to obtain the final spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. Electron Ionization (EI) is a common method used for this type of compound, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or a similar detector is used to detect the ions, and the resulting signal is processed to generate the mass spectrum.

Workflow for Spectral Data Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Caption: Workflow of Spectral Data Acquisition and Analysis.

Unraveling the Molecular Reactivity of 4-Fluorobenzyl Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of 4-Fluorobenzyl chloride, a versatile reagent with significant applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its reactivity, potential biological interactions, and the experimental methodologies used to study its effects.

Core Mechanism of Action: Electrophilic Reactivity and Covalent Bond Formation

This compound (4-FBC) is a substituted aromatic compound featuring a highly reactive benzylic chloride group. The core of its mechanism of action lies in its susceptibility to nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atom and the chlorine's ability to act as a good leaving group render the benzylic carbon atom highly electrophilic. This reactivity is the primary driver of its biological and synthetic utility.

In a biological context, this electrophilicity allows 4-FBC to react with endogenous nucleophiles present in crucial macromolecules such as DNA and proteins. This process, known as alkylation, results in the formation of stable covalent bonds, or adducts, which can disrupt the normal function of these molecules and is a key consideration in its toxicological profile and its application in the synthesis of targeted therapeutic agents.

Interaction with Nucleic Acids: A Pathway to Genotoxicity

While direct experimental studies on the formation of DNA adducts by this compound are not extensively documented in publicly available literature, the known genotoxicity of its structural analog, benzyl chloride, provides a strong basis for its presumed mechanism of DNA damage. Benzyl chloride is known to induce alkaline-stable DNA damage, suggesting the formation of covalent adducts with DNA bases.

The proposed mechanism involves the nucleophilic attack by the nitrogen atoms of purine and pyrimidine bases in DNA on the electrophilic benzylic carbon of 4-FBC. The most likely targets for this alkylation are the N7 position of guanine and the N3 position of adenine, which are known sites of modification by other alkylating agents. The formation of these bulky adducts can distort the DNA double helix, leading to errors during DNA replication and transcription, and potentially resulting in mutations and carcinogenesis.

Caption: Proposed mechanism of this compound's interaction with biological macromolecules.

Protein Alkylation: A Route to Functional Disruption

Similar to its interaction with DNA, the electrophilic nature of this compound facilitates its reaction with nucleophilic amino acid residues in proteins. Key targets for protein alkylation include the thiol group of cysteine, the imidazole ring of histidine, and the epsilon-amino group of lysine.

The covalent modification of proteins can have profound functional consequences. Alkylation of an enzyme's active site can lead to irreversible inhibition of its catalytic activity. Modification of residues critical for protein structure can lead to misfolding and aggregation. Furthermore, the formation of protein adducts can trigger immune responses, contributing to idiosyncratic drug reactions. The study of protein alkylation is therefore crucial in understanding the toxicological profile of 4-FBC and in the design of covalent inhibitors for therapeutic purposes.

Quantitative Data Summary

While specific quantitative data on the biological effects of this compound are sparse in the reviewed literature, the following table summarizes its key physicochemical properties, which are critical determinants of its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClF | --INVALID-LINK-- |

| Molecular Weight | 144.57 g/mol | --INVALID-LINK-- |

| Boiling Point | 185 °C | --INVALID-LINK-- |

| Density | 1.207 g/mL at 25 °C | --INVALID-LINK-- |

| Reactivity | High reactivity towards nucleophiles | [General Organic Chemistry Principles] |

Experimental Protocols

The following are generalized protocols for key experiments relevant to elucidating the mechanism of action of this compound. Specific parameters would need to be optimized for the particular experimental setup.

In Vitro DNA Adduct Formation Assay

This experiment aims to determine if this compound directly reacts with DNA to form covalent adducts.

Methodology:

-

Reaction Incubation: Calf thymus DNA is incubated with varying concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period.

-

DNA Isolation and Hydrolysis: The DNA is precipitated to remove unreacted 4-FBC and then enzymatically hydrolyzed to individual deoxynucleosides.

-

LC-MS/MS Analysis: The hydrolysate is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the presence of 4-fluorobenzyl-deoxynucleoside adducts. The mass spectrometer is set to monitor for the expected mass-to-charge ratio of the potential adducts.

Caption: Experimental workflow for detecting DNA adducts of this compound.

Proteomic Analysis of Protein Alkylation

This protocol is designed to identify the protein targets of this compound within a cellular context.

Methodology:

-

Cell Culture and Treatment: A relevant cell line is cultured and treated with a sub-lethal concentration of this compound.

-

Cell Lysis and Protein Extraction: Cells are lysed, and the total protein is extracted.

-

Proteomic Sample Preparation: Proteins are denatured, reduced, and alkylated with a standard reagent (e.g., iodoacetamide) to block free cysteine residues. The proteins are then digested into peptides using trypsin.

-

LC-MS/MS-based Proteomics: The peptide mixture is analyzed by high-resolution LC-MS/MS.

-

Data Analysis: The mass spectrometry data is searched against a protein database to identify peptides that have been modified by the addition of a 4-fluorobenzyl group. This allows for the identification of the specific proteins and amino acid residues that were alkylated.

An In-depth Technical Guide to 4-Fluorobenzyl Chloride: Synthesis, Suppliers, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorobenzyl chloride (CAS No. 352-11-4), a critical building block in modern medicinal chemistry and agrochemical synthesis. This document details its key suppliers, physicochemical properties, synthesis protocols, and its role in the development of novel therapeutics.

Introduction to this compound

This compound is a versatile organic compound that serves as a key intermediate in the synthesis of a wide range of molecules.[1] Its structure, featuring a reactive benzyl chloride moiety and a fluorine atom on the aromatic ring, makes it a valuable reagent for introducing the 4-fluorobenzyl group into target molecules. The presence of fluorine is particularly significant in drug design, as it can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[2] Consequently, this compound is widely utilized in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of agrochemicals and specialty materials.[1][3]

Key Suppliers and Manufacturers

A diverse range of chemical suppliers and manufacturers offer this compound, typically with purities of 98% or higher. The following table summarizes some of the prominent suppliers.

| Supplier/Manufacturer | Purity | Additional Information |

| Sigma-Aldrich (Merck) | 99% | Provides detailed product specifications and safety data sheets. |

| Thermo Fisher Scientific | ≥98.5% (GC) | Offers the compound under its Thermo Scientific Chemicals brand.[4] |

| TCI Chemicals | >98.0%(GC) | A well-established supplier of research chemicals. |

| Otto Chemie Pvt. Ltd. | 99% | Supplies various grades for laboratory and industrial use.[5] |

| Apollo Scientific | - | Stocks the product in both the US and UK.[6] |

| Chem-Impex | ≥ 98% (GC) | Highlights its use in pharmaceutical and agrochemical synthesis.[1] |

| Sparrow Chemical | - | Specializes in fluorinated building blocks and offers scalable production.[3] |

A comprehensive list of suppliers can also be found on platforms such as ChemicalBook, which lists numerous manufacturers and distributors primarily based in China.[7]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 352-11-4 | [1][4] |

| Molecular Formula | C₇H₆ClF | [1][4] |

| Molecular Weight | 144.57 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Purity | ≥98% - 99% | [1][4][5] |

| Boiling Point | 185 °C (lit.) | [1][5] |

| 82 °C at 26 mmHg (lit.) | ||

| Melting Point | -18 °C | [1] |

| Density | 1.207 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.513 (lit.) | |

| Flash Point | 72 °C (161.6 °F) - closed cup |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Features | Source |

| ¹H-NMR (400 MHz, CDCl₃) | δ [ppm] = 7.36 (dd, 2H), 7.04 (dd, 2H), 4.56 (s, 2H) | [8] |

| ¹³C-NMR (100 MHz, CDCl₃) | δ [ppm] = 162.6 (d, J = 243 Hz), 133.4, 130.5 (d, J = 8.6 Hz), 115.7 (d, J = 22 Hz), 45.5 | [8] |

| GC-MS (EI, 70 eV) | m/z [u] = 145 ([M+H]⁺), 144 ([M]⁺), 109 ([M-Cl]⁺) | [8] |

Synthesis of this compound: Experimental Protocol

One common laboratory-scale synthesis of this compound involves the chlorination of 4-fluorobenzyl alcohol. The following protocol is based on a procedure described in the chemical literature.[8]

Reaction Scheme:

Materials and Reagents:

-

4-Fluorobenzyl alcohol

-

Benzoyl chloride

-

1-Pyrrolidinecarboxaldehyde (FPyr) - catalyst

-

1,4-Dioxane (anhydrous)

-

Diethyl ether (Et₂O)

-

n-Pentane (nPen)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-fluorobenzyl alcohol (1.0 equivalent) in anhydrous 1,4-dioxane, add 1-pyrrolidinecarboxaldehyde (10 mol%).

-

To this mixture, add benzoyl chloride (1.2 equivalents).

-

Seal the reaction vessel and heat the mixture at 40°C for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or ¹H-NMR spectroscopy.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of diethyl ether and n-pentane (e.g., 5:95 v/v) as the eluent.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Expected Yield: Approximately 74%.[8]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The introduction of a fluorine atom can significantly improve the pharmacological profile of a drug candidate by:

-

Enhancing Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[2]

-

Improving Bioavailability: Fluorine substitution can modulate lipophilicity, which influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2]

-

Increasing Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.[2]

Given its utility in synthesizing drugs for neurological disorders, a potential application of this compound is in the development of inhibitors for enzymes involved in neurotransmitter regulation or signaling pathways implicated in neurological diseases.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a precursor for a variety of functional groups and molecular scaffolds.

Caption: Synthetic transformations of this compound.

Hypothetical Signaling Pathway Inhibition

As a building block for neurological drugs, molecules derived from this compound could potentially inhibit signaling pathways associated with neuroinflammation, such as the NF-κB pathway.

Caption: Potential role of a 4-fluorobenzylated drug in an inflammatory pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 6. 352-11-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound | 352-11-4 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 4-Fluorobenzyl chloride, including detailed experimental protocols for their determination. The information is intended to support research and development activities in the pharmaceutical and chemical industries.

Physicochemical Data of this compound

The accurate determination of physical properties such as boiling and melting points is critical for the identification, purification, and handling of chemical compounds. The following table summarizes the key physical constants of this compound.

| Property | Value | Conditions |

| Boiling Point | 185 °C | Atmospheric Pressure |

| Boiling Point | 82 °C | 26 mmHg |

| Melting Point | -18 °C | Not Applicable |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the boiling and melting points of a chemical substance like this compound.

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining this property.

Apparatus:

-

Melting point apparatus (e.g., MelTemp) or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating bath (if using a Thiele tube, e.g., silicone oil)

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely powdered using a mortar and pestle to ensure uniform heat transfer.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup:

-

MelTemp Apparatus: The packed capillary tube is inserted into the sample holder of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb. The thermometer and capillary assembly are then immersed in the heating oil within the Thiele tube.

-

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the melting point is approached. This slow rate is crucial for an accurate measurement.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-1 °C).

Boiling Point Determination: Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient micro-method for determining the boiling point of a small amount of liquid.

Apparatus:

-

Thiele tube

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid for heating bath (e.g., silicone oil)

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer. This assembly is then placed in a Thiele tube containing a heating liquid, ensuring the sample is below the oil level.

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Boiling Point Reading: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Synthesis Workflow of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A common laboratory-scale synthesis involves the chlorination of 4-fluorobenzyl alcohol.

Caption: A generalized workflow for the synthesis of this compound.

This guide provides essential data and methodologies for professionals working with this compound. Adherence to these standard procedures will ensure accurate and reproducible results in a research and development setting.

Technical Guide: Physicochemical Properties of 4-Fluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzyl chloride (CAS No: 352-11-4) is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the presence of a reactive benzylic chloride moiety and a fluorine atom, which can modulate the physicochemical and pharmacological properties of target molecules. This technical guide provides an in-depth overview of two key physical properties of this compound: its density and refractive index. Detailed experimental protocols for their determination are also presented to ensure accurate and reproducible measurements in a laboratory setting.

Core Physicochemical Data

The density and refractive index are fundamental physical constants that are critical for the identification, quality control, and process development of chemical substances.

| Property | Value | Temperature (°C) | Wavelength (nm) |

| Density | 1.207 g/mL[1][2][3][4] | 25 | N/A |

| Refractive Index | 1.513[1][3][4] | 20 | 589.3 (D-line) |

Experimental Protocols

Accurate determination of the density and refractive index of this compound requires adherence to standardized laboratory procedures. The following sections detail the methodologies for these measurements.

Density Determination by Pycnometry

Objective: To accurately measure the density of liquid this compound using a pycnometer.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

-

Pipettes

-

Cleaning solvents (e.g., acetone, distilled water)

Procedure:

-

Cleaning and Calibration:

-

Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and then with distilled water.

-

Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Accurately weigh the empty, dry pycnometer and record the mass as m₁.

-

Fill the pycnometer with distilled water of a known temperature (e.g., 25 °C) and weigh it again. Record this mass as m₂. The density of water at this temperature (ρ_water) is known.

-

The volume of the pycnometer (V) can be calculated as: V = (m₂ - m₁) / ρ_water

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with this compound.

-

Place the filled pycnometer in a constant temperature water bath set to the desired temperature (25 °C) and allow it to equilibrate.

-

Ensure the liquid level is at the calibration mark, removing any excess with care.

-

Dry the exterior of the pycnometer and weigh it. Record this mass as m₃.

-

-

Calculation:

-

The mass of the this compound (m_sample) is m₃ - m₁.

-

The density of the this compound (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V

-

Refractive Index Measurement using an Abbe Refractometer

Objective: To determine the refractive index of this compound using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Sodium D-line light source (589.3 nm)

-

Constant temperature water bath circulator

-

Dropper or pipette

-

Lens cleaning paper

-

Acetone or ethanol for cleaning

Procedure:

-

Instrument Setup and Calibration:

-

Turn on the refractometer and the sodium lamp light source.

-

Connect the refractometer prisms to a constant temperature water bath set to 20 °C and allow the temperature to stabilize.

-

Calibrate the instrument using a standard liquid with a known refractive index at 20 °C (e.g., distilled water).

-

-

Sample Application:

-

Open the prism assembly of the refractometer.

-

Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the prism assembly firmly.

-

-

Measurement:

-

Look through the eyepiece and adjust the coarse and fine control knobs until the field of view shows a distinct light and dark boundary.

-

If color fringes are observed, adjust the compensator dial until a sharp, achromatic borderline is obtained.

-

Adjust the control knobs to bring the borderline into the center of the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

-

Cleaning:

-

After the measurement, open the prisms and clean the surfaces thoroughly with a soft tissue or lens paper moistened with acetone or ethanol.

-

Logical Workflow: Synthesis of this compound

This compound is a key intermediate in organic synthesis. A common synthetic route involves the chlorination of 4-fluorobenzyl alcohol. The logical workflow for this process is depicted below.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

Methodological & Application

Application Notes and Protocols for 4-Fluorobenzyl Chloride in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-fluorobenzyl chloride and its analogs as a key intermediate in the development of modern agrochemicals. The inclusion of a fluorine atom in a pesticide's molecular structure can significantly enhance its biological activity, metabolic stability, and target-binding affinity. This compound serves as a critical building block for introducing the 4-fluorobenzyl moiety into various pesticide scaffolds, particularly in the synthesis of potent fungicides.

Application in Fungicide Synthesis: The Case of Triazole Fungicides

This compound and its di-fluorinated analog, 2,4-difluorobenzyl chloride, are pivotal in the synthesis of triazole fungicides.[1] This class of fungicides is widely used in agriculture to control a broad spectrum of fungal diseases in various crops.[2][3]

A prominent example is Flutriafol , a systemic triazole fungicide with both protective and curative properties.[3][4][5] It is effective against a range of diseases including powdery mildew, rusts, and leaf spots on cereals, fruits, and other crops.[2][3][5] The synthesis of Flutriafol involves the reaction of a fluorinated benzyl halide with 1,2,4-triazole.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides like Flutriafol act by inhibiting the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol.[2][3][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts the membrane's structure and function, ultimately leading to the death of the fungal cell.[3][4]

Quantitative Data on Efficacy

The efficacy of agrochemicals derived from this compound can be quantified by various metrics, including the half-maximal inhibitory concentration (IC50) and the median lethal dose (LD50).

Table 1: In Vitro Efficacy (IC50) of Flutriafol Against Various Fungal Pathogens

| Fungal Pathogen | IC50 (mg/L) | Reference |

| Phakopsora pachyrhizi | 5.61 | [6] |

| Phakopsora pachyrhizi | 4.80 | [6] |

| Colletotrichum cassiicola | 0.22 | [7] |

| Neofusicoccum parvum | 1.13-1.15 | [8] |

Table 2: Acute Oral Toxicity (LD50) of Flutriafol

| Animal Model | LD50 (mg/kg bw) | Reference |

| Rat | 1140 - 1480 | [9] |

| Mouse | 179 - 400 | [9] |

| Rabbit | 179 - 400 | [9] |

| Guinea Pig | 179 - 400 | [9] |

Experimental Protocols

The following protocols provide a general framework for the synthesis of a triazole fungicide using a fluorinated benzyl chloride intermediate.

Synthesis of a Fluorinated Benzophenone Intermediate

A key step in the synthesis of many triazole fungicides is the Friedel-Crafts acylation to produce a substituted benzophenone.

Protocol:

-

Reaction Setup: To a stirred solution of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add α-chloroacetyl chloride at a controlled temperature (e.g., -10 to 0 °C).

-

Addition of Fluorobenzene: Slowly add fluorobenzene to the reaction mixture, maintaining the temperature.

-

Reaction: Allow the reaction to proceed at a slightly elevated temperature (e.g., 50-90 °C) until completion, monitored by a suitable analytical technique like TLC or GC-MS.

-

Work-up: Quench the reaction by carefully pouring the mixture into ice water. Separate the organic layer, and wash it sequentially with dilute acid, water, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield the desired fluorinated benzophenone.

Synthesis of the Triazole Fungicide

The fluorinated benzophenone intermediate is then reacted to form an epoxide, which subsequently reacts with triazole to yield the final product.

Protocol:

-

Epoxidation: The fluorinated benzophenone is reacted with a sulfonium ylide (generated in situ from a trimethylsulfonium salt and a base) to form the corresponding epoxide.

-

Reaction with Triazole: The epoxide is then reacted with 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 50-200 °C) for a specified period (e.g., 1-20 hours).

-

Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed. The residue is then subjected to a series of washing and crystallization steps to afford the final triazole fungicide product.

Conclusion

This compound and its derivatives are indispensable building blocks in the synthesis of modern agrochemicals. Their use in the production of potent fungicides like Flutriafol highlights the significant impact of fluorine chemistry on crop protection. The protocols and data presented here offer a foundational understanding for researchers and scientists engaged in the discovery and development of new and effective agrochemical solutions.

References

- 1. Flutriafol (Ref: PP 450) [sitem.herts.ac.uk]

- 2. How Flutriafol Delivers Long-Lasting Systemic Control Against Crop Fungal Diseases [jindunchemical.com]

- 3. Flutriafol Fungicide Effective Solutions for Crop Protection and Fungal Disease Management [cnagrochem.com]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. Flutriafol 125 g/l SC – Zenith Crop Sciences [zenithcropsciences.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. ucanr.edu [ucanr.edu]

- 9. fao.org [fao.org]

Application Notes: 4-Fluorobenzyl Chloride as a Protecting Group in Synthesis

Introduction

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity. A protecting group temporarily masks a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. The benzyl (Bn) group is a widely used protecting group for alcohols, amines, and thiols due to its ease of installation and removal. The 4-Fluorobenzyl (4-FBn) group, introduced using 4-fluorobenzyl chloride, offers distinct advantages over the traditional benzyl group. The electron-withdrawing nature of the fluorine atom enhances the stability of the protecting group towards certain oxidative conditions, providing a valuable layer of orthogonality in complex synthetic strategies.

Key Advantages of the 4-Fluorobenzyl (4-FBn) Group:

-

Ease of Introduction: Readily introduced via standard alkylation procedures.

-

Robust Stability: Stable across a wide range of reaction conditions, including acidic and basic media.

-

Enhanced Oxidative Stability: More resistant to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) compared to standard benzyl (Bn) and p-methoxybenzyl (PMB) ethers.[1][2] This property makes it orthogonal to the PMB group, allowing for selective deprotection.

-

Clean Removal: Efficiently cleaved under standard catalytic hydrogenolysis conditions.[3]

-

Minimal Electronic Perturbation: The fluoro-substituent offers the above advantages without drastically altering the steric profile compared to a standard benzyl group.

Application in Protecting Alcohols

The 4-fluorobenzyl group is commonly used to protect hydroxyl functionalities as 4-fluorobenzyl ethers. The protection is typically achieved via a Williamson ether synthesis.

Experimental Protocol: Protection of a Primary Alcohol

-

Preparation: To a stirred solution of the alcohol (1.0 equiv) in anhydrous dimethylformamide (DMF, 0.5 M) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

-

Activation: Allow the mixture to stir at 0 °C for 15-30 minutes, or until hydrogen evolution ceases.

-

Alkylation: Add this compound (1.2 equiv) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 10-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 4-fluorobenzyl ether.

Quantitative Data: Protection of Alcohols

| Substrate | Base (equiv) | Reagent (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Methyl-α-D-mannopyranoside | NaH | 2-Fluorobenzyl bromide* | DMF | RT | 12 | ~85-95% |

| Phenyl 1-thio-α-D-mannopyranoside derivative | NaH (1.1) | 4-(t-BDPSiO)-3-FBnBr (1.2) | DMF | RT | 10 | 74%[1] |

*Note: Data for 2-fluorobenzyl bromide is used as a representative example for fluorinated benzyl halides in carbohydrate synthesis; similar high yields are expected for the 4-fluoro isomer.[4]

Application in Protecting Amines

Primary and secondary amines can be protected as N-(4-Fluorobenzyl) amines. This is typically achieved by direct N-alkylation.

Experimental Protocol: Protection of a Primary Amine

-